- Design, Generation, and Synthetic Application of Borylzincate: Borylation of Aryl Halides and Borylzincation of Benzynes/Terminal Alkyne, Journal of the American Chemical Society, 2013, 135(50), 18730-18733
Cas no 936618-92-7 (3-Fluorophenylboronic acid pinacol ester)
936618-92-7 structure
Product Name:3-Fluorophenylboronic acid pinacol ester
CAS-Nr.:936618-92-7
MF:C12H16BFO2
MW:222.063647270203
MDL:MFCD18375236
CID:1056272
PubChem ID:57193946
Update Time:2024-10-26
3-Fluorophenylboronic acid pinacol ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluorophenylboronic Acid Pinacol Ester
- AMTB616
- VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- 1,3,2-Dioxaborolane, 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-
- 3-FluorophenylboronicAcidPinacolEster
- SY007221
- AK142328
- (3-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
- 2-(3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 3-Fluorophenylboronic acid pinacol ester
-
- MDL: MFCD18375236
- Inchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
- InChI-Schlüssel: VWBPPYBBVMPZOZ-UHFFFAOYSA-N
- Lächelt: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1
Berechnete Eigenschaften
- Genaue Masse: 222.12300
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 1
- Komplexität: 252
- Topologische Polaroberfläche: 18.5
Experimentelle Eigenschaften
- PSA: 18.46000
- LogP: 2.12490
3-Fluorophenylboronic acid pinacol ester Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H315; H319; H335
- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Lagerzustand:Store at room temperature
3-Fluorophenylboronic acid pinacol ester Zolldaten
- HS-CODE:2931900090
- Zolldaten:
China Zollkodex:
2931900090Übersicht:
2931900090. Andere organisch-anorganische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren).MFN-Tarif:6.5%. Allgemeintarif:30.0%
Zusammenfassung:
2931900090. andere anorganische Verbindungen. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf).MFN-Tarif:6.5%. General tariff:30.0%
3-Fluorophenylboronic acid pinacol ester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188404-1g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 97% | 1g |
¥70.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188404-5g |
3-Fluorophenylboronic acid pinacol ester |
936618-92-7 | 97% | 5g |
¥276.90 | 2023-09-02 | |
| Chemenu | CM134672-5g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 5g |
$88 | 2021-08-05 | |
| Chemenu | CM134672-10g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 10g |
$148 | 2021-08-05 | |
| Chemenu | CM134672-25g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | 95+% | 25g |
$292 | 2021-08-05 | |
| ChemScence | CS-0130328-5g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | ≥97.0% | 5g |
$58.0 | 2022-04-26 | |
| ChemScence | CS-0130328-10g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | ≥97.0% | 10g |
$101.0 | 2022-04-26 | |
| ChemScence | CS-0130328-25g |
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
936618-92-7 | ≥97.0% | 25g |
$221.0 | 2022-04-26 | |
| Matrix Scientific | 102292-500mg |
3-Fluorophenylboronic acid pinacol ester, >95% |
936618-92-7 | >95% | 500mg |
$62.00 | 2023-09-10 | |
| Matrix Scientific | 102292-1g |
3-Fluorophenylboronic acid pinacol ester, >95% |
936618-92-7 | >95% | 1g |
$83.00 | 2023-09-10 |
3-Fluorophenylboronic acid pinacol ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 48 h
Referenz
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium oxalate , Tripotassium phosphate Catalysts: 4-Cyanopyridine , 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; rt
Referenz
- Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides, Journal of the American Chemical Society, 2021, 143(33), 13266-13273
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referenz
- Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 17 h, 100 °C
Referenz
- Effect of conjugated small molecular electrolytes based on carbazole with N and F atoms for the automatic formation of electron transport layer in polymer solar cell, Synthetic Metals, 2021, 275,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Referenz
- Direct synthesis of arylboronic pinacol esters from arylamines, Organic Chemistry Frontiers, 2014, 1(4), 422-425
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ; 2 h, 80 °C
Referenz
- Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation, Journal of Organic Chemistry, 2013, 78(5), 1923-1933
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 48 h, 80 °C
Referenz
- Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization, Organometallics, 2019, 38(15), 2963-2971
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel , 1960399-43-2 Solvents: Mesitylene ; 6 h, 25 °C
Referenz
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
,
Journal of the American Chemical Society,
2018,
140(50),
17612-17623
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium oxalate , 4-Cyanopyridine , Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Referenz
- Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides, ChemRxiv, 2021, 1, 1-7
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Pyridine , Cesium fluoride Solvents: Dimethyl sulfoxide ; rt → 105 °C; 2 h, 105 °C
Referenz
- Radical Metal-Free Borylation of Aryl Iodides, Synthesis, 2017, 49(21), 4759-4768
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt → 45 °C
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ; 0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
Referenz
- Novel boronizing reagent pinacolyl dimethylamino-borate, and the preparation method and application thereof, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referenz
- New process for preparing arylboranes, arylboronates and MIDA-borates by arylation of organoboron compounds with aryldiazonium salts, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ; 2.5 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Reagents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referenz
- New process for preparing arylboranes by arylation of organoboron compounds, European Patent Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Bis(dimethylamino)methane Solvents: Acetone , Acetonitrile , Water ; 15 min, -5 °C
Referenz
- Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions, Chemical Science, 2016, 7(6), 3676-3680
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Titanocene dichloride Solvents: Acetonitrile ; 2 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referenz
- Borylation using group IV metallocene under mild conditions, Tetrahedron Letters, 2014, 55(10), 1702-1705
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Acetone , Water ; 12 h, rt
Referenz
- Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light, Organic Letters, 2019, 21(23), 9688-9692
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ; 25 °C; 4 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referenz
- A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides, Journal of Organic Chemistry, 2015, 80(19), 9671-9681
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Referenz
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation, ACS Catalysis, 2022, 12(15), 8904-8910
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Tetramethylammonium fluoride , Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ; 15 h, 80 °C
Referenz
- Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage, Journal of the American Chemical Society, 2016, 138(16), 5250-5253
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Silver phosphate Catalysts: Palladium chloride , X-Phos Solvents: Acetonitrile ; 17 h, 80 °C
Referenz
- Synthesis of arylboronates via the Pd-catalyzed desulfitative coupling reaction of sodium arylsulfinates with bis(pinacolato)diboron, Tetrahedron Letters, 2021, 85,
3-Fluorophenylboronic acid pinacol ester Raw materials
- 1-Fluoro-3-iodobenzene
- 2,3-Dimethylbutane-2,3-diol
- sodium 3-fluorobenzenesulfinate
- 1,3,2-Dioxaborolan-2-amine, N,N,4,4,5,5-hexamethyl-
- Borate(1-),tetrafluoro-
- 1-Bromo-3-fluorobenzene
- Bis(pinacolato)diborane
- 3-Fluorophenol
- (3-Fluorophenyl)dimethylsulfonium
- Benzenediazonium, 3-fluoro-
3-Fluorophenylboronic acid pinacol ester Preparation Products
3-Fluorophenylboronic acid pinacol ester Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
Bestellnummer:A859695
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:19
Preis ($):204.0
Email:sales@amadischem.com
3-Fluorophenylboronic acid pinacol ester Verwandte Literatur
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
Reinheit:99%
Menge:100g
Preis ($):204.0